molecular formula C15H11ClN2 B14270713 5-chloro-2,4-diphenyl-1H-imidazole CAS No. 129109-09-7

5-chloro-2,4-diphenyl-1H-imidazole

Katalognummer: B14270713
CAS-Nummer: 129109-09-7
Molekulargewicht: 254.71 g/mol
InChI-Schlüssel: IZWILEUAJFPLLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2,4-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chlorine atom at the fifth position and two phenyl groups at the second and fourth positions. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,4-diphenyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole ring .

Another method involves the reaction of 2-hydroxy-1,2-diphenylethanone with thiourea in dimethylformamide at elevated temperatures. This reaction yields 4,5-diphenyl-1H-imidazole-2-thiol, which can then be further reacted with propargyl bromide in the presence of potassium carbonate to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2,4-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the fifth position can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazole derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced imidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted imidazole derivatives with various functional groups.

    Oxidation Reactions: Oxidized imidazole derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Reduced imidazole derivatives with hydrogenated functional groups.

Wissenschaftliche Forschungsanwendungen

5-chloro-2,4-diphenyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.

Wirkmechanismus

The mechanism of action of 5-chloro-2,4-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-diphenyl-1H-imidazole: Lacks the chlorine atom at the fifth position.

    2-phenyl-1H-imidazole: Contains only one phenyl group at the second position.

    4-chloro-1H-imidazole: Contains a chlorine atom at the fourth position but lacks phenyl groups.

Uniqueness

5-chloro-2,4-diphenyl-1H-imidazole is unique due to the presence of both chlorine and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential for diverse applications in various fields .

Eigenschaften

CAS-Nummer

129109-09-7

Molekularformel

C15H11ClN2

Molekulargewicht

254.71 g/mol

IUPAC-Name

5-chloro-2,4-diphenyl-1H-imidazole

InChI

InChI=1S/C15H11ClN2/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,(H,17,18)

InChI-Schlüssel

IZWILEUAJFPLLJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.